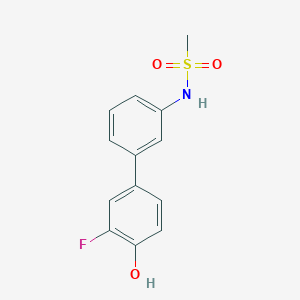

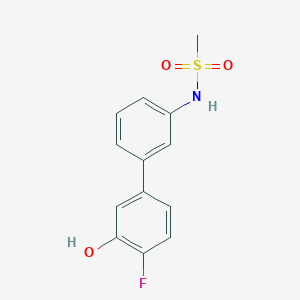

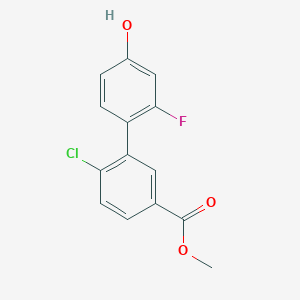

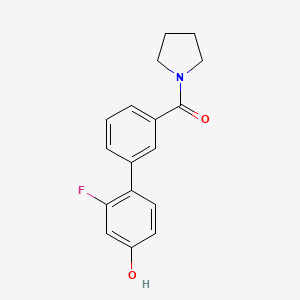

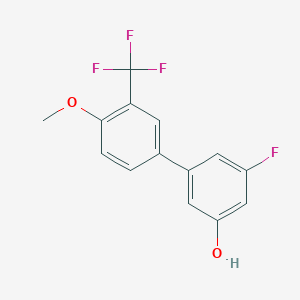

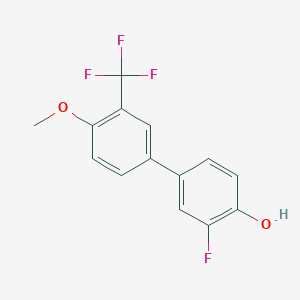

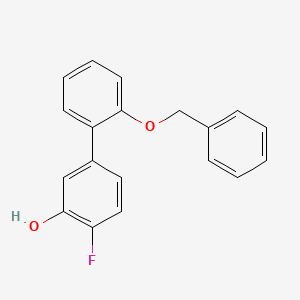

5-(2-Benzyloxyphenyl)-2-fluorophenol, 95%

説明

5-(2-Benzyloxyphenyl)-2-fluorophenol, or 2-BPF, is a versatile and widely used organic compound that has a wide range of applications in the scientific, medical, and industrial fields. It is a white crystalline solid with a melting point of around 50-60°C. The compound is highly soluble in water, ethanol, and other polar solvents, making it an ideal choice for a variety of applications.

作用機序

The mechanism of action of 2-BPF is not well understood, however, it is believed to involve the formation of a covalent bond between the two fluorine atoms in the compound. This covalent bond is believed to be responsible for the compound's ability to act as a catalyst in chemical reactions and as a fluorescent dye.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-BPF are not well understood. However, studies have shown that the compound has a low toxicity, with no significant adverse effects observed in laboratory animals. Furthermore, the compound has been shown to have some anti-inflammatory and analgesic properties.

実験室実験の利点と制限

The main advantages of using 2-BPF in laboratory experiments are its low toxicity, its solubility in a variety of solvents, and its ability to act as a catalyst or fluorescent dye in a variety of applications.

However, there are also some limitations to using 2-BPF in laboratory experiments. For example, the compound is relatively unstable and can easily degrade in the presence of light or heat. Additionally, the compound is relatively expensive, making it unsuitable for large-scale experiments.

将来の方向性

Despite its wide range of applications, there is still much to be learned about 2-BPF. Possible future directions include further research into the compound's biochemical and physiological effects, as well as its potential applications in medical and industrial fields. Additionally, further research into the compound's mechanism of action and its ability to act as a catalyst or fluorescent dye could lead to the development of new and improved methods for its synthesis and use. Finally, additional research into the compound's stability and cost could lead to the development of more efficient and cost-effective methods for its use.

合成法

The synthesis of 2-BPF is relatively straightforward, and can be accomplished through a few different methods. The most common method is the reaction of 2-hydroxybenzaldehyde and 2-fluorophenol in the presence of a base, such as potassium carbonate. This reaction produces 5-(2-benzyloxyphenyl)-2-fluorophenol as the major product, with minor amounts of other products. The reaction is typically run at a temperature of around 50-60°C and can be completed in a few hours.

科学的研究の応用

2-BPF has a wide range of applications in the scientific research field, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye. In organic synthesis, 2-BPF is used as a starting material for the synthesis of a variety of compounds, such as benzyl ethers, amines, and esters. It is also used as a catalyst in the formation of peptide bonds in peptide synthesis. Furthermore, 2-BPF is also used as a fluorescent dye in a variety of applications, such as fluorescence microscopy and DNA sequencing.

特性

IUPAC Name |

2-fluoro-5-(2-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQMSULMLCRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684571 | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261897-89-5 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4-fluoro-2′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。